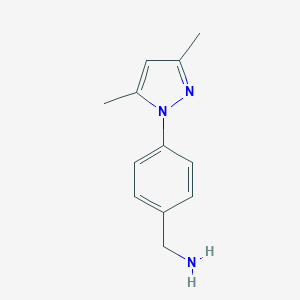

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARNNKGLJSIUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586300 | |

| Record name | 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930111-11-8 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930111-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for preparing (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine, a valuable building block in medicinal chemistry and drug development. This document details two primary synthetic pathways, including step-by-step experimental procedures, quantitative data summaries, and workflow visualizations to ensure reproducibility and scalability.

Overview of Synthetic Strategies

The synthesis of the target compound, this compound, can be efficiently achieved through two principal routes, each leveraging common starting materials and well-established chemical transformations.

-

Route 1: Reduction of Nitrile Precursor. This is the most direct and highly recommended pathway, starting from the commercially available or readily synthesized 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile. The nitrile functionality is reduced to the primary amine using either chemical hydrides or catalytic hydrogenation.

-

Route 2: Reductive Amination of Aldehyde Precursor. This alternative route involves the synthesis of the key intermediate, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, followed by its conversion to the target amine via reductive amination with an ammonia source.

The following diagram illustrates these two strategic approaches.

Route 1: Synthesis via Nitrile Reduction (Recommended Pathway)

This route is favored due to its efficiency and the commercial availability of the key nitrile intermediate. Two robust methods for the reduction step are presented.

Experimental Protocol 1.1: Reduction of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

This method offers high yields and is a standard procedure for nitrile reduction on a lab scale.[1][2]

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (10 volumes relative to the nitrile).

-

Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up/Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume relative to LiAlH₄), followed by 15% aqueous sodium hydroxide (1.5 volumes), and finally water again (3 volumes).[1]

-

Isolation: A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate or dichloromethane (DCM).

-

Purification: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.

Method B: Catalytic Hydrogenation

This method is safer and more scalable than using LiAlH₄, making it suitable for larger preparations. It avoids reactive metal hydrides.[3][4][5][6]

-

Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq.), a suitable solvent such as methanol or ethanol, and a catalytic amount of Raney Nickel or Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Reaction: Seal the vessel and purge it with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically 10-50 bar) and heat to the desired temperature (e.g., 80-120 °C).[4][6]

-

Monitoring: Agitate the reaction mixture for the required time (typically 4-24 hours) until hydrogen uptake ceases or TLC/GC-MS analysis indicates complete conversion of the starting material.

-

Isolation: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography if needed.

Data Presentation: Route 1

| Parameter | Method A: LiAlH₄ Reduction | Method B: Catalytic Hydrogenation |

| Key Reagents | LiAlH₄, THF | H₂, Raney Ni or Pd/C, Methanol/Ethanol |

| Stoichiometry | Nitrile (1.0 eq.), LiAlH₄ (1.5 eq.) | Nitrile (1.0 eq.), Catalyst (5-10 mol%) |

| Temperature | 0 °C to Room Temperature | 80 - 120 °C[6] |

| Pressure | Atmospheric | 10 - 50 bar H₂[6] |

| Reaction Time | 4 - 6 hours | 4 - 24 hours |

| Typical Yield | > 90% | > 90% |

| Key Advantages | Fast, High Yield | Scalable, Safer, "Greener" |

| Key Disadvantages | Hazardous Reagent, Careful Quench | High Pressure, Specialized Equipment |

Route 2: Synthesis via Reductive Amination

This route provides an alternative pathway, particularly if the corresponding aldehyde is more readily available than the nitrile.

Experimental Protocol 2.1: Reductive Amination of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde

This procedure converts the aldehyde to the primary amine in a one-pot reaction.[7][8][9]

-

Setup: Dissolve 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq.) in a suitable solvent, such as methanol.

-

Imine Formation: Add an excess of an ammonia source, such as a solution of ammonia in methanol (e.g., 7N) or ammonium acetate (2-3 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the mixture to 0 °C. Add a reducing agent such as Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to control any effervescence.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the aldehyde/imine intermediate.

-

Work-up: Quench the reaction by the careful addition of water. Remove the bulk of the organic solvent under reduced pressure.

-

Isolation: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude amine. Further purification can be performed by column chromatography or acid-base extraction.

Data Presentation: Route 2

| Parameter | Reductive Amination Protocol |

| Key Reagents | Aldehyde, Ammonia source (e.g., NH₃ in MeOH), NaBH₄ or NaBH₃CN |

| Stoichiometry | Aldehyde (1.0 eq.), NH₃ (excess), NaBH₄ (1.5 eq.) |

| Temperature | 0 °C to Room Temperature |

| Pressure | Atmospheric |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 90% |

| Key Advantages | One-pot procedure, avoids harsh nitriles |

| Key Disadvantages | May require synthesis of the aldehyde precursor |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram details the laboratory workflow for the recommended synthesis protocol: LiAlH₄ reduction of the nitrile precursor.

Safety Precautions

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.

-

Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas under high pressure. A specialized high-pressure reactor (autoclave) and proper shielding (blast shield) must be used. Ensure the system is free of leaks and that the catalyst is not exposed to air in the presence of flammable solvents, as some catalysts (like Palladium on Carbon) can be pyrophoric.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Reactions should be performed in a well-ventilated fume hood. Acidic work-ups should be avoided or performed with extreme care.

This guide provides a detailed framework for the synthesis of this compound. For optimal results and safety, researchers should adapt these protocols based on their specific laboratory conditions and scale, always adhering to rigorous safety standards.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. pp.bme.hu [pp.bme.hu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Synthesis of substituted pyrazolyl-methanamine analogues

An In-depth Technical Guide to the Synthesis of Substituted Pyrazolyl-Methanamine Analogues

Introduction

Pyrazoles are a privileged class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their derivatives are of significant interest in medicinal and pharmaceutical chemistry due to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4][5] Specifically, pyrazolyl-methanamine analogues, which feature a methylene bridge connecting the pyrazole core to an amino group, are crucial scaffolds in drug discovery. The incorporation of the methanamine moiety allows for further functionalization and can enhance pharmacological profiles by increasing lipophilicity and metabolic stability.[1]

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing substituted pyrazolyl-methanamine analogues. It includes detailed experimental protocols for key transformations, summarized quantitative data, and visual diagrams of synthetic pathways and workflows, intended for researchers, scientists, and professionals in drug development.

Core Synthetic Methodologies

The synthesis of pyrazolyl-methanamine analogues can be broadly divided into two main stages: the construction of the substituted pyrazole core and the subsequent introduction of the aminomethyl functionality.

Synthesis of the Substituted Pyrazole Core

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available.

-

Knorr Pyrazole Synthesis: This remains a cornerstone transformation, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1][6] The reaction is versatile, allowing for a wide range of substituents on both the hydrazine and the dicarbonyl component, leading to diversely substituted pyrazoles.[7]

-

Multicomponent Reactions (MCRs): Modern synthetic chemistry increasingly relies on MCRs for their efficiency, atom economy, and operational simplicity.[8] Several MCRs have been developed for the one-pot synthesis of highly functionalized pyrazoles. A common approach involves the reaction of an aldehyde, a hydrazine, and an active methylene compound like malononitrile.[9][10] These methods are often catalyzed by acids, bases, or organocatalysts and can be performed under environmentally benign conditions.[10]

-

Cycloaddition Reactions: 1,3-dipolar cycloaddition of diazo compounds with alkynes is another effective method for regioselectively synthesizing 3,5-disubstituted pyrazoles.[6]

Introduction of the Methanamine Moiety

Once the substituted pyrazole core is obtained, the aminomethyl group is typically introduced through a two-step sequence involving formylation followed by reductive amination.

-

Vilsmeier-Haack Reaction: This reaction is a reliable method for introducing a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position. It utilizes a Vilsmeier reagent, commonly prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7] This transformation yields a pyrazole-4-carbaldehyde intermediate, which is the direct precursor to the target methanamine.

-

Reductive Amination: The pyrazole-4-carbaldehyde intermediate is then converted to the final pyrazolyl-methanamine product via reductive amination. This involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ. This one-pot procedure is efficient and avoids the need to isolate the often-unstable imine intermediate.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole (Knorr Synthesis)

This protocol describes a classic Knorr condensation reaction.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.

-

Reagent Addition: To the stirring solution, add acetylacetone (a 1,3-dicarbonyl compound) (1.05 eq) dropwise at room temperature.[1] An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] Concentrate the solvent to yield the crude product, which can be further purified by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 1-Phenyl-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of the key carbaldehyde intermediate.

-

Reagent Preparation: In a three-necked flask cooled in an ice bath, place dimethylformamide (DMF) (3.0 eq). Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Add a solution of 1-phenyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 70-80 °C for 6 hours.

-

Workup: Cool the mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Purification: The precipitated solid, 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with cold water, and dried.

Protocol 3: Reductive Amination to form N-Benzyl-1-(1-phenyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

This protocol describes the final step to obtain the target compound.

-

Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in methanol.

-

Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Purification: Extract the aqueous residue with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Further purification can be achieved by column chromatography.

Data Presentation

Quantitative data from representative synthetic procedures are summarized below for easy comparison.

Table 1: Synthesis of Representative Substituted Pyrazoles

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethyl-1H-pyrazole | ~90% | |

| Methylhydrazine | Ethyl acetoacetate | 1,3-Dimethyl-1H-pyrazol-5(4H)-one | High | [13] |

| Hydrazine Hydrate | 1-Phenylbutane-1,3-dione | 3-Methyl-5-phenyl-1H-pyrazole | 46% | [12] |

| p-Methoxyphenylamine* | 2,4-Pentanedione | 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 55% | [14] |

*Note: This reaction proceeds via in-situ formation of the corresponding hydrazine.

Table 2: Representative Spectroscopic Data for a Substituted Pyrazolyl-methanamine Analogue

| Compound Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

|---|

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 7.28-7.24 (d, 2H, Ar-H), 6.90-6.86 (d, 2H, Ar-H), 5.48 (s, 1H, Pyrazole-H4), 4.25 (d, 2H, N-CH₂), 3.81 (s, 3H, OCH₃), 3.65 (s, 3H, N-CH₃), 1.29 (s, 9H, C(CH₃)₃) | 159.0 (Ar-C), 157.8 (Pyrazole-C), 148.5 (Pyrazole-C), 131.2 (Ar-C), 128.8 (Ar-CH), 114.1 (Ar-CH), 85.2 (Pyrazole-CH), 55.4 (OCH₃), 50.1 (N-CH₂), 34.2 (N-CH₃), 32.1 (C(CH₃)₃), 30.6 (C(CH₃)₃) |[11] |

Visualization of Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the synthetic processes.

Caption: General synthetic pathway to pyrazolyl-methanamine analogues.

Caption: Workflow for a typical reductive amination experiment.

Caption: Relationship between synthetic strategies for the pyrazole core.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine is a heterocyclic compound featuring a dimethyl-pyrazole moiety linked to a benzylamine group. This structure is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of pyrazole derivatives, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound, based on available scientific literature. Detailed experimental protocols for its synthesis and characterization are presented, along with a structured summary of its chemical and physical properties. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide also explores the known biological activities of structurally related pyrazole-based compounds to infer its potential therapeutic applications and guide future research.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that while the hydrochloride salt is commercially available, detailed experimental data for the free base is not extensively reported. The data presented here is a combination of information available for the hydrochloride salt and predicted values for the free base.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₇N₃ | Calculated |

| Molecular Weight | 215.29 g/mol | Calculated |

| Appearance | Solid (predicted) | Inferred from related compounds |

| CAS Number | 1431962-74-1 (for hydrochloride salt) | Commercial Suppliers |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (predicted). The hydrochloride salt is expected to have higher water solubility. | Inferred from related compounds |

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the formation of the pyrazole ring followed by the reduction of a nitrile functional group.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

This procedure is adapted from general methods for pyrazole synthesis.

-

Materials:

-

4-Hydrazinobenzonitrile hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate

-

-

Procedure:

-

To a round-bottom flask, add 4-hydrazinobenzonitrile hydrochloride (1 equivalent) and ethanol.

-

Neutralize the hydrochloride salt by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Add acetylacetone (1.1 equivalents) and a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol.

-

Step 2: Reduction of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile to this compound

This protocol is a general procedure for the reduction of aromatic nitriles using Lithium Aluminum Hydride (LiAlH₄).[1][2][3]

-

Materials:

-

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Aqueous Sodium Hydroxide

-

Anhydrous Sodium Sulfate

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate through a pad of Celite and wash it thoroughly with ethyl acetate.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude amine can be purified by column chromatography on silica gel.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H | 7.20 - 7.50 | m | 4H |

| Pyrazole H | ~5.90 | s | 1H |

| -CH₂- (benzyl) | ~3.90 | s | 2H |

| -NH₂ | 1.50 - 2.50 | br s | 2H |

| Pyrazole -CH₃ | ~2.20 | s | 3H |

| Pyrazole -CH₃ | ~2.30 | s | 3H |

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 135 - 145 |

| Phenyl CH | 125 - 130 |

| Pyrazole C (quaternary) | 140 - 150 |

| Pyrazole CH | ~105 |

| -CH₂- (benzyl) | ~45 |

| Pyrazole -CH₃ | 10 - 15 |

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak (M⁺): m/z = 215.14

-

Expected Fragmentation Pattern: Fragmentation is likely to occur at the benzylic position, leading to the formation of a tropylium-like ion or fragments corresponding to the pyrazole and benzylamine moieties.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs and drug candidates.[3][4][5] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including:

-

Anti-inflammatory and Analgesic Activity

-

Antimicrobial and Antifungal Activity

-

Anticancer Activity

-

Anticonvulsant Activity

The presence of the benzylamine moiety may also contribute to its biological profile, as this functional group is found in many biologically active molecules.

Potential Signaling Pathway Interactions

Given the known activities of pyrazole derivatives, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical workflow for investigating its biological activity, starting from in vitro screening to target identification and pathway analysis.

Conclusion

This compound is a compound of interest for drug discovery due to its pyrazole core, a privileged scaffold in medicinal chemistry. This guide has outlined a feasible synthetic route and provided predicted characterization data. While specific biological data for this molecule is sparse, the known activities of related pyrazole derivatives suggest a high potential for various therapeutic applications. Further research is warranted to experimentally validate the synthesis, fully characterize the compound, and explore its biological activity profile in detail. This will enable a more complete understanding of its potential as a lead compound for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

An In-depth Technical Guide on the NMR and Mass Spectrometry Data of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key experimental workflows and biological signaling pathways involving these compounds.

Introduction to Pyrazole Derivatives

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in the development of a wide range of pharmaceuticals due to their diverse biological activities.[1] The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1][2] Understanding the structural and analytical characteristics of these compounds through techniques like NMR and mass spectrometry is fundamental to their development and quality control.

NMR Spectroscopy of Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of pyrazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, substitution patterns, and stereochemistry.

Experimental Protocols for NMR Analysis

A generalized yet detailed protocol for the NMR analysis of pyrazole derivatives is provided below.

Sample Preparation:

-

Weigh 5-10 mg of the solid pyrazole derivative.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like N-H.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: Typically 16 to 64 scans are sufficient for good signal-to-noise ratio, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

-

¹³C NMR Spectroscopy:

-

Instrument: A spectrometer with a carbon-observe probe.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is typically required.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic compounds.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicities) to deduce the connectivity of atoms.

Tabulated ¹H and ¹³C NMR Data for Representative Pyrazole Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazole derivatives. Actual values can vary depending on the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.5 - 8.5 | Singlet or Doublet |

| H-4 | 6.0 - 7.0 | Singlet, Doublet, or Triplet |

| H-5 | 7.5 - 8.5 | Singlet or Doublet |

| N-H | 10.0 - 14.0 | Broad Singlet |

| Substituent Protons | Variable | Dependent on substituent |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives

| Carbon | Chemical Shift (ppm) |

| C-3 | 130 - 155 |

| C-4 | 100 - 120 |

| C-5 | 125 - 150 |

| Substituent Carbons | Variable |

Note: The chemical shifts are highly dependent on the nature and position of substituents on the pyrazole ring.

Mass Spectrometry of Pyrazole Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Experimental Protocols for Mass Spectrometry Analysis

A general protocol for the mass spectrometric analysis of pyrazole derivatives is as follows.

Sample Preparation:

-

Prepare a dilute solution of the pyrazole derivative (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the chosen ionization technique.

Instrumentation and Ionization:

-

Mass Spectrometer: High-resolution mass spectrometers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are recommended for accurate mass measurements.

-

Ionization Technique:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It is commonly used in conjunction with liquid chromatography (LC-MS).

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for a molecule. It is often used with gas chromatography (GC-MS).

-

Data Acquisition:

-

Mass Range: Set the mass range to be scanned, ensuring it encompasses the expected molecular weight of the pyrazole derivative and its potential fragments.

-

Polarity: Depending on the nature of the compound and the ionization method, data can be acquired in either positive or negative ion mode. For many pyrazole derivatives, positive ion mode is suitable.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙ in EI or [M+H]⁺, [M+Na]⁺, etc., in ESI) to determine the molecular weight.

-

For high-resolution data, calculate the elemental composition from the accurate mass.

-

Analyze the fragmentation pattern to deduce structural features. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[2][3]

Common Fragmentation Patterns of Pyrazole Derivatives

The mass spectral fragmentation of pyrazoles is influenced by the nature and position of substituents. However, some general fragmentation pathways are commonly observed:

-

Loss of HCN: A characteristic fragmentation for many nitrogen-containing heterocycles.

-

Loss of N₂: This can occur from the pyrazole ring, often preceded by the loss of a hydrogen atom.[2]

-

Cleavage of Substituents: The fragmentation of substituent groups can provide valuable structural information.

Table 3: Common Mass Spectral Fragments of Simple Pyrazole Derivatives

| Fragment Ion | Description |

| [M-H]⁺ | Loss of a hydrogen radical |

| [M-HCN]⁺˙ | Loss of hydrogen cyanide from the molecular ion |

| [M-N₂]⁺˙ | Loss of molecular nitrogen |

| [M-Substituent]⁺ | Cleavage of a substituent group |

Visualizations of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the analysis of pyrazole derivatives and some of the key signaling pathways in which they are involved.

Conclusion

NMR and mass spectrometry are indispensable tools in the research and development of pyrazole derivatives. This guide has provided a foundational understanding of the principles, experimental protocols, and data interpretation associated with these techniques for this important class of compounds. The provided data tables and workflow diagrams serve as a practical reference for scientists and researchers in the field. As the interest in pyrazole derivatives continues to grow, a thorough understanding of their analytical characterization will remain crucial for the advancement of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Spectroscopic Analysis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the expected spectroscopic characteristics of this and similar molecular scaffolds.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the prevalence of the pyrazole and benzylamine moieties in various biologically active compounds and functional materials. The pyrazole ring is a common feature in numerous pharmaceuticals, exhibiting a wide range of biological activities. The structural characterization of this molecule is paramount for its identification, purity assessment, and for understanding its chemical behavior. Spectroscopic techniques are the cornerstone of this characterization. This guide outlines the predicted spectroscopic signature of the title compound and provides standardized protocols for its empirical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectroscopic behavior of analogous pyrazole derivatives, aromatic amines, and benzylamines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazole-CH₃ (3- and 5-positions) | 2.1 - 2.4 | Singlet | - |

| Pyrazole-H (4-position) | 5.9 - 6.2 | Singlet | - |

| Phenyl-H (ortho to pyrazole) | 7.3 - 7.6 | Doublet | 8.0 - 9.0 |

| Phenyl-H (ortho to CH₂NH₂) | 7.2 - 7.5 | Doublet | 8.0 - 9.0 |

| -CH₂- (benzylic) | 3.8 - 4.1 | Singlet | - |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrazole-CH₃ | 12 - 15 |

| Pyrazole-C4 | 105 - 108 |

| Pyrazole-C3 and C5 | 140 - 150 |

| Phenyl-C (ipso, attached to pyrazole) | 138 - 142 |

| Phenyl-C (ipso, attached to CH₂NH₂) | 140 - 145 |

| Phenyl-CH | 120 - 130 |

| Benzylic-CH₂ | 45 - 50 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (pyrazole ring) | 1580 - 1620 | Medium to Strong |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 202.13 | Molecular Ion Peak (Protonated) |

| [M]⁺ | 201.12 | Molecular Ion Peak |

| Various Fragments | < 201 | Fragmentation pattern would likely involve cleavage of the benzylic C-N bond and fragmentation of the pyrazole and phenyl rings. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

-

Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to include the expected molecular weight of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

This guide provides a foundational spectroscopic profile for this compound based on predicted data. The included generalized experimental protocols offer a starting point for researchers aiming to perform empirical analysis of this compound. The combination of predicted data and standardized methodologies is intended to facilitate the efficient and accurate structural characterization of this and related novel chemical entities, thereby supporting ongoing research and development efforts in the chemical and pharmaceutical sciences.

In-Depth Technical Guide on the Physicochemical Properties of Novel Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of approved drugs, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The continued exploration of novel pyrazole derivatives is a vibrant area of research, aimed at discovering new therapeutic agents with enhanced efficacy and favorable physicochemical profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of novel pyrazole compounds. It is designed to equip researchers, scientists, and drug development professionals with essential data, detailed experimental methodologies, and a clear understanding of the structure-property relationships that govern the behavior of these promising molecules. We will delve into key parameters such as lipophilicity (LogP), acidity (pKa), solubility, and melting point, presenting quantitative data in a structured format for easy comparison. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties and visualizes a key signaling pathway relevant to the therapeutic action of certain pyrazole derivatives.

Data Presentation: Physicochemical Properties of Novel Pyrazole Derivatives

The following tables summarize the physicochemical properties of two series of recently synthesized novel pyrazole derivatives, showcasing the impact of structural modifications on their key characteristics. It is important to note that while the melting points are experimentally determined, the Log S, Log P, and Log D values are computationally predicted.

Table 1: Physicochemical Properties of Pyrazole Derivatives 6a-k

| Compound | R1 | R2 | Melting Point (°C) | Log S | Log P | Log D |

| 6a | H | H | 154.3-156.3 | -3.13 | 1.22 | 1.31 |

| 6b | F | H | 168.5-170.5 | -3.32 | 1.41 | 1.50 |

| 6c | Cl | H | 175.7-177.7 | -3.69 | 1.78 | 1.87 |

| 6d | Br | H | 188.2-190.2 | -3.71 | 1.93 | 2.02 |

| 6e | I | H | 212.9-214.9 | -3.97 | 2.29 | 2.38 |

| 6f | OCH3 | H | 195.4-197.4 | -3.45 | 1.23 | 1.32 |

| 6g | H | F | 172.6-174.6 | -3.40 | 1.45 | 1.54 |

| 6h | H | Cl | 183.1-185.1 | -3.77 | 1.82 | 1.91 |

| 6i | H | Br | 194.8-196.8 | -3.89 | 2.06 | 2.15 |

| 6j | H | OCH3 | 201.5-203.5 | -3.53 | 1.27 | 1.36 |

| 6k | H | CH3 | 166.9-168.9 | -3.49 | 1.63 | 1.72 |

Data sourced from a study on neuroprotective effects of novel pyrazole derivatives. Log S, Log P, and Log D are computationally derived.[1]

Table 2: Physicochemical Properties of Pyrazole Derivatives 9a-l

| Compound | R3 | Melting Point (°C) | Log S | Log P | Log D |

| 9a | Phenyl | 256.9-258.9 | -5.79 | 4.31 | 4.12 |

| 9b | 4-Fluorophenyl | 224.5-226.5 | -5.81 | 4.49 | 4.30 |

| 9c | 4-Chlorophenyl | 238.1-240.1 | -6.40 | 5.00 | 4.81 |

| 9d | 4-Bromophenyl | 245.3-247.3 | -6.49 | 5.15 | 4.96 |

| 9e | 4-Iodophenyl | 251.7-253.7 | -6.84 | 5.51 | 5.32 |

| 9f | 4-Methoxyphenyl | 233.6-235.6 | -5.44 | 4.22 | 4.03 |

| 9g | 3-Fluorophenyl | 214.2-216.2 | -4.05 | 2.97 | 2.74 |

| 9h | 3-Chlorophenyl | 247.7-249.7 | -4.12 | 3.11 | 2.91 |

| 9i | 3-Bromophenyl | 218.2-220.2 | -3.55 | 2.56 | 2.16 |

| 9j | 3-Methoxyphenyl | 228.8-230.8 | -4.83 | 3.36 | 3.33 |

| 9k | 2-Fluorophenyl | 248.1-250.1 | -4.29 | 3.08 | 2.81 |

| 9l | 2-Chlorophenyl | 232.3-234.3 | -3.72 | 2.65 | 2.29 |

Data sourced from a study on neuroprotective effects of novel pyrazole derivatives. Log S, Log P, and Log D are computationally derived.[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of novel pyrazole compounds.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between n-octanol and water.

Materials:

-

Novel pyrazole compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Volumetric flasks

-

Separatory funnels

-

Mechanical shaker

-

UV-Vis spectrophotometer or HPLC system

-

Analytical balance

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for 24 hours and then allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

-

Preparation of Stock Solution: Accurately weigh a known amount of the pyrazole compound and dissolve it in a known volume of either water-saturated n-octanol or n-octanol-saturated water to prepare a stock solution of known concentration.

-

Partitioning: In a separatory funnel, add a known volume of the stock solution and an equal volume of the other pre-saturated solvent.

-

Equilibration: Shake the separatory funnel vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.

-

Analysis: Carefully separate the two phases. Determine the concentration of the pyrazole compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Materials:

-

Novel pyrazole compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized water (degassed)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a known amount of the pyrazole compound and dissolve it in a known volume of degassed deionized water. Add a sufficient amount of KCl to maintain a constant ionic strength.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized titrant (NaOH for acidic pyrazoles, HCl for basic pyrazoles) above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH readings against the volume of titrant added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the first or second derivative of the titration curve, and the pKa is the pH at half the volume of titrant required to reach the equivalence point.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the equilibrium solubility of a pyrazole compound in an aqueous medium.

Materials:

-

Novel pyrazole compound

-

Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Sample Preparation: Add an excess amount of the solid pyrazole compound to a vial containing a known volume of the buffer solution.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent if necessary and determine the concentration of the dissolved pyrazole compound using a validated analytical method.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the temperature and heat flow associated with thermal transitions in a material, providing a precise melting point.

Materials:

-

Novel pyrazole compound

-

DSC instrument

-

Aluminum or hermetic sample pans and lids

-

Crimper for sealing pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the pyrazole compound (typically 1-5 mg) into a DSC pan. Seal the pan using a crimper.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas.

-

Thermal Scan: Program the DSC to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point is determined from the resulting thermogram. It is typically reported as the onset temperature of the melting endotherm or the peak temperature of the endotherm.

Mandatory Visualization

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of novel pyrazole compounds.

References

Biological Activity of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine: A Review of Available Scientific Literature

Initial searches for the biological activity of the specific compound (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine did not yield direct and conclusive results within the public domain of scientific literature. The available research primarily focuses on structurally related pyrazole derivatives, highlighting a broad spectrum of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This guide synthesizes the findings on these related compounds to infer the potential biological significance of the target molecule and to provide a framework for future investigation.

While direct experimental data, such as quantitative measurements of biological activity (e.g., IC50, MIC values), detailed experimental protocols, and specific signaling pathways for "this compound" are not presently available, the extensive research on the pyrazole scaffold allows for educated hypotheses regarding its potential pharmacological profile.

Potential Areas of Biological Activity Based on Structural Analogs

The core structure of the requested compound combines a 3,5-dimethylpyrazole moiety linked to a phenylmethanamine group. Both of these structural motifs are present in various biologically active molecules.

Anticancer Potential

Numerous studies have reported the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, a structurally related compound, (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone , which shares the dimethylpyrazole and phenyl groups, exhibited cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines, with IC50 values ranging from 5.00 to 32.52 μM. This activity was attributed to the inhibition of various protein kinases, including EGFR, FGFR, IR, and VEGFR.

Other pyrazole-containing compounds have also demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis and modulation of autophagy.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents. Research on novel pyrazole phenyl methanamine derivatives has indicated significant activity against bacterial strains such as Bacillus subtilis and Staphylococcus aureus, and fungal strains like Aspergillus niger and Candida albicans. While the specific compound was not evaluated in these studies, the general findings suggest that the combination of a pyrazole ring with a phenylmethanamine structure could confer antimicrobial properties.

Anti-inflammatory and Other Activities

The broader family of pyrazole derivatives has been extensively investigated for a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities. The versatility of the pyrazole scaffold in interacting with various biological targets suggests that "this compound" could also possess one or more of these properties.

Future Directions and Research Recommendations

The absence of specific data on "this compound" underscores the need for dedicated research to elucidate its biological activity. A logical first step would be its chemical synthesis, followed by a comprehensive screening program.

A proposed workflow for such an investigation is outlined below:

Caption: Proposed experimental workflow for the investigation of the biological activity of this compound.

Conclusion

Preliminary In Vitro Screening of Pyrazole-Based Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, recognized for their versatile scaffold that underpins a wide array of pharmacological activities.[1][2] These five-membered heterocyclic compounds are integral to numerous approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole, highlighting their therapeutic significance.[1] The structural adaptability of the pyrazole nucleus allows for extensive chemical modification, making it a privileged scaffold in the design of novel therapeutic agents.[2][3] Consequently, pyrazole derivatives have been a major focus of research, demonstrating promising in vitro activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

This technical guide provides a comprehensive overview of the preliminary in vitro screening methodologies for evaluating pyrazole-based compounds. It offers detailed experimental protocols for key assays, summarizes quantitative data from recent studies, and visualizes critical workflows and signaling pathways to support drug discovery and development efforts.

Section 1: Anticancer Activity Screening

The anticancer potential of pyrazole derivatives is often attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, CDK), tubulin, and apoptosis-regulating proteins.[6][7][8] Preliminary screening typically involves assessing cytotoxicity against various cancer cell lines, followed by mechanistic assays to probe for apoptosis induction and cell cycle arrest.

Experimental Protocols

1.1: MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 4,000–10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9][11]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (typically in a serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

-

1.2: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[13][15]

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at desired concentrations for a specified time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

-

Analysis: Analyze the stained cells immediately using a flow cytometer.[16] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.[13]

-

1.3: Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspases, CDKs).[17][18]

-

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

-

Procedure:

-

Cell Lysis: Treat cells with the pyrazole compound, then lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., anti-Bax, anti-CDK2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensity to determine changes in protein expression levels.

-

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Pyrazole-Thiourea Hybrid (C5) | MCF-7 (Breast) | 0.08 | [19] |

| Pyrazolo[1,5-a]pyrimidine | HCT116 (Colon), MCF-7 (Breast) | 0.39 - 0.46 | [20] |

| Indole-Pyrazole Hybrid (33, 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | [6] |

| Pyrazole-Chalcone (9e) | PACA2 (Pancreatic) | 27.6 | [21] |

| Pyrazole-Chalcone (7d) | MCF-7 (Breast) | 42.6 | [21] |

| 1H-Pyrazol-5(4H)-one (3a, 3i) | PC-3 (Prostate) | 1.22 - 1.24 | [22] |

| Scopoletin-Pyrazole Hybrids | HCT-116, Hun7, SW620 | < 20 | [23] |

Visualizations: Workflows and Signaling Pathways

Caption: General workflow for preliminary in vitro anticancer screening of pyrazole compounds.

Caption: Simplified apoptosis signaling pathways targeted by pyrazole compounds.[18]

Section 2: Antimicrobial Activity Screening

Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[4][5] Screening methods are designed to determine the extent of microbial growth inhibition.

Experimental Protocols

2.1: Agar Disk/Well Diffusion Method

This is a widely used qualitative method to screen for antimicrobial activity.[24][25]

-

Principle: A standardized microbial inoculum is spread over an agar plate. Discs impregnated with the test compound (or a solution of the compound placed in a well) are placed on the surface. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disc/well.

-

Procedure:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.[26]

-

Inoculation: Evenly swab the surface of the agar plate with the microbial suspension.

-

Compound Application: Aseptically place sterile paper discs impregnated with a known concentration of the pyrazole compound onto the agar surface. Alternatively, cut wells into the agar and add a known volume of the compound solution.[25][27]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).[28]

-

Measurement: Measure the diameter (in mm) of the zone of inhibition around each disc/well. A larger zone indicates greater antimicrobial activity.

-

2.2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[26]

-

Procedure:

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm growth and a negative control (broth only) to confirm sterility.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation: In Vitro Antimicrobial Activity

The following tables summarize the antibacterial and antifungal activities of selected pyrazole derivatives.

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Pyrazole Carbothiohydrazide (21a) | S. aureus | 22 | 62.5 - 125 | [24] |

| Pyrazole Carbothiohydrazide (21a) | B. subtilis | 30 | - | [24] |

| Pyrazole Carbothiohydrazide (21a) | E. coli | 27 | - | [24] |

| Pyrano[2,3-c] Pyrazole (5c) | K. pneumoniae | - | 6.25 - 50 | [26] |

| Thiophene-Pyrazole (3j) | E. coli, S. aureus | 24 - 25 | - | [29] |

Table 3: Antifungal Activity of Pyrazole Derivatives

| Compound/Derivative | Fungal Strain | Zone of Inhibition (mm) | MIC / EC50 (µg/mL) | Reference |

| Pyrazole Carbothiohydrazide (21a) | A. niger | 35 | 2.9 - 7.8 | [24] |

| Pyrazole Carbothiohydrazide (21c) | C. albicans | 25 | - | [24] |

| Pyrazole Carboxamide (7ai) | R. solani | - | 0.37 (EC50) | [30] |

| Pyrazole Derivative (3b) | A. niger | 32 | - | [28] |

| Aryl Trifluoromethoxy Pyrazole (1v) | F. graminearum | - | 0.053 (EC50) | [31] |

Visualizations: Workflows

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bds.berkeley.edu [bds.berkeley.edu]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. kumc.edu [kumc.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 21. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

- 23. srrjournals.com [srrjournals.com]

- 24. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biointerfaceresearch.com [biointerfaceresearch.com]

- 27. researchgate.net [researchgate.net]

- 28. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. connectjournals.com [connectjournals.com]

- 30. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrazole Derivatives

For Immediate Release